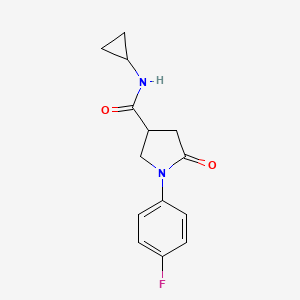![molecular formula C18H21NO3S B4427150 2-[(4-methoxy-3,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4427150.png)
2-[(4-methoxy-3,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives, including those with methoxy and dimethylphenyl sulfonyl substitutions, involves various chemical reactions and strategies. Pyne et al. (1994) described a method for synthesizing diastereomerically pure tetrahydroisoquinoline derivatives through the reaction of menthyl 2-methoxy-1-naphthalenesulfinate with magnesium reagents and subsequent addition to dihydroisoquinoline N-oxide, demonstrating high enantiomeric and diastereoselective control (Pyne, Hajipour, & Prabakaran, 1994). Rozhkova et al. (2013) reported on the Ritter reaction to synthesize similar compounds, showing the versatility of sulfonyl and methoxy substitutions in creating complex molecular structures (Rozhkova, Galata, Vshivkova, & Shklyaev, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is intricate, with stereochemistry playing a crucial role in their synthesis and properties. Sugiura et al. (1998) detailed the stereochemistry of diazatricyclo derivatives from tetrahydroisoquinoline, highlighting the impact of molecular structure on the compounds' behavior and reactivity (Sugiura, Asai, Hamada, Hatano, Kurono, Suezawa, & Hirota, 1998).
Chemical Reactions and Properties
Chemical reactions involving tetrahydroisoquinolines often involve complex transformations, including cyclization, sulfonylation, and reactions under visible light. Liu et al. (2016) synthesized heterocyclic derivatives through visible-light-promoted reactions, demonstrating the chemical reactivity of these compounds under specific conditions (Liu, Cong, Liu, & Sun, 2016).
Physical Properties Analysis
The physical properties of these compounds, including their crystalline structure and solubility, are essential for their application and handling. Celik et al. (2015) reported on the crystal structure of a related compound, providing insights into its solid-state characteristics and interactions (Celik, Akkurt, Jarrahpour, Rad, & Çelik, 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations, define the applications and usefulness of these compounds. Chen et al. (2011) explored the diversity-oriented synthesis of dihydroisoquinolin-imines, showcasing the chemical versatility and potential applications of these molecules (Chen, Ye, Gao, & Wu, 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-methoxy-3,5-dimethylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-13-10-17(11-14(2)18(13)22-3)23(20,21)19-9-8-15-6-4-5-7-16(15)12-19/h4-7,10-11H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQCDYPMMRJWIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-1,3-benzodioxol-5-yl-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4427068.png)
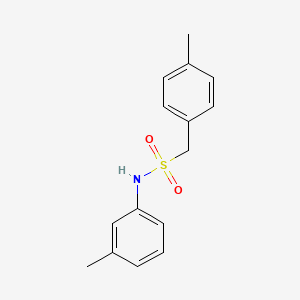
![methyl 6-(4-hydroxyphenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4427082.png)
![1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427088.png)

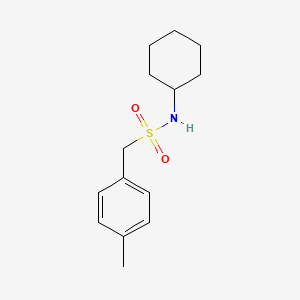
![N-(3-bromophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4427123.png)

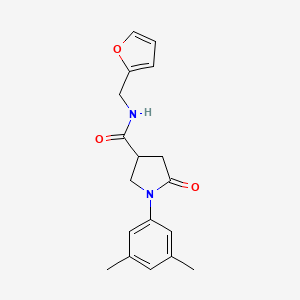
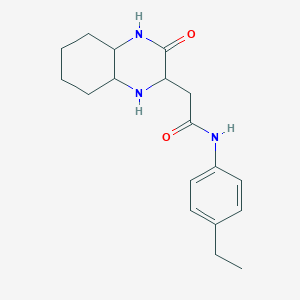
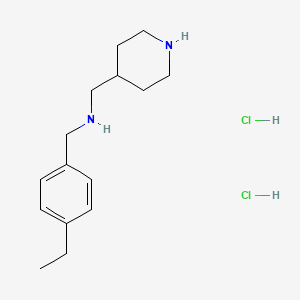
![(2-bromo-6-methoxy-4-{[(3-morpholin-4-ylpropyl)amino]methyl}phenoxy)acetonitrile dihydrochloride](/img/structure/B4427155.png)
